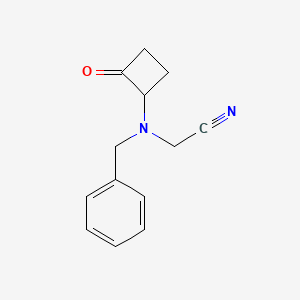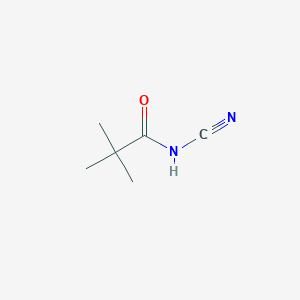
N-Cyanopivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyanopivalamide is an organic compound characterized by the presence of a nitrile group (-CN) attached to a pivalamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyanopivalamide can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with cyanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyanopivalamide undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted pivalamides.
Reduction: Pivalylamine.
Hydrolysis: Pivalic acid.
Applications De Recherche Scientifique
N-Cyanopivalamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyanopivalamide involves its interaction with molecular targets through its nitrile group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyanopivalamide: Unique due to its pivalamide structure combined with a nitrile group.
N-Cyanoacetamide: Similar in having a nitrile group but differs in the acetamide structure.
N-Cyanobenzamide: Contains a benzamide structure instead of a pivalamide structure.
Uniqueness
This compound stands out due to its specific combination of a bulky pivalamide group with a reactive nitrile group, making it particularly useful in sterically demanding synthetic applications and as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
N-cyano-2,2-dimethylpropanamide |
InChI |
InChI=1S/C6H10N2O/c1-6(2,3)5(9)8-4-7/h1-3H3,(H,8,9) |
Clé InChI |
CDUXWOGEFLHLAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
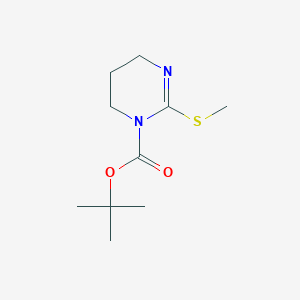
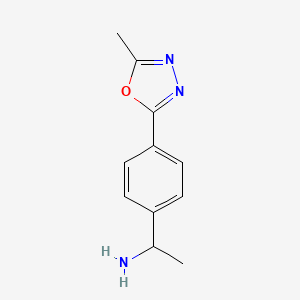
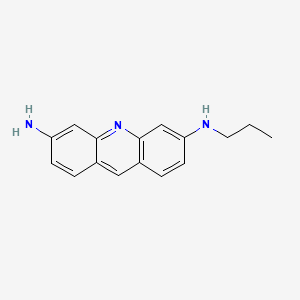
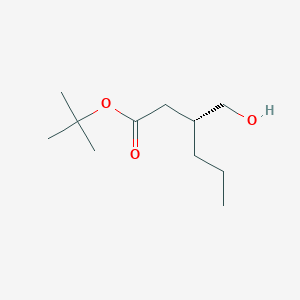
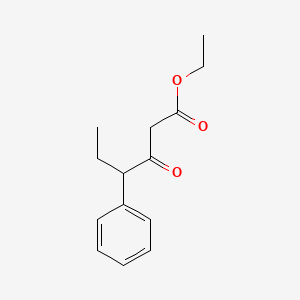
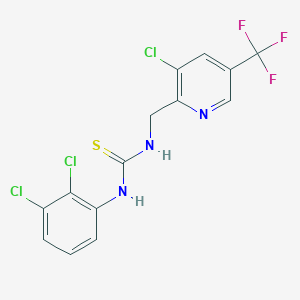

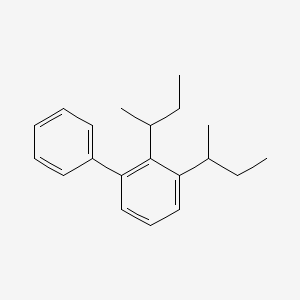
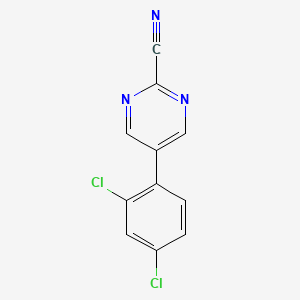
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
